molecular formula C8H8N2O3 B1623069 Glycine, N-nitroso-N-phenyl- CAS No. 6415-68-5

Glycine, N-nitroso-N-phenyl-

Cat. No.: B1623069
CAS No.: 6415-68-5
M. Wt: 180.16 g/mol
InChI Key: YSEVGCXYIMMVIS-UHFFFAOYSA-N
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Description

Glycine, N-nitroso-N-phenyl- is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Glycine, N-nitroso-N-phenyl-, also known as N-Phenyl-N-nitrosoglycine, is a nitrosamine compound . Nitrosamines are known to be impurities in drugs . They require reliable separation of target analytes and detection limits in the low ppb range .

Mode of Action

Nitro-containing compounds, such as N-Phenyl-N-nitrosoglycine, have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway . The nitrosyl N-atom would be attacked by the nucleophilic indole to give the nitroso compound .

Biochemical Pathways

Glycine, a non-essential amino acid, is a substrate for a wide range of metabolic processes . It exerts its anti-inflammatory effects throughout the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells . The microbiota-dependent metabolism of phenylalanine produces phenylacetyl acid (PAA), which conjugates with glycine in the liver and kidney to form phenylacetylglycine .

Pharmacokinetics

It’s known that nitrosamines are impurities in drugs and require reliable separation of target analytes .

Result of Action

Nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .

Action Environment

The fda and ema recommend a three-step approach to control nitrosamine impurities in pharmaceutical products . This suggests that the action, efficacy, and stability of N-Phenyl-N-nitrosoglycine could be influenced by environmental factors such as the presence of other compounds and conditions in the pharmaceutical manufacturing process .

Biochemical Analysis

Biochemical Properties

“Glycine, N-nitroso-N-phenyl-” is related to glycine, which is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine is involved in many cellular processes, including the synthesis of glutathione, heme, creatine, nucleic acids, and uric acid

Cellular Effects

Glycine, which is structurally related to this compound, functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties

Molecular Mechanism

The related compound glycine is known to interact with NMDA receptors in the brain

Temporal Effects in Laboratory Settings

Studies have shown that glycine can have neuroprotective effects against neurodegeneration and memory impairment .

Dosage Effects in Animal Models

Studies have shown that glycine administration can have beneficial effects on cardiometabolic health .

Metabolic Pathways

Glycine is known to be degraded via three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .

Transport and Distribution

Glycine is a significant component of bile acids secreted into the lumen of the small intestine, necessary for the digestion of dietary fat and the absorption of long-chain fatty acids .

Subcellular Localization

The related compound glycine is known to have diverse subcellular localizations, including the nucleolus in all eukaryotic cells, the plasma membrane in tumor cells, and the axon in neurons .

Properties

IUPAC Name

2-(N-nitrosoanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-8(12)6-10(9-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEVGCXYIMMVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214359
Record name Glycine, N-nitroso-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6415-68-5
Record name Glycine, N-nitroso-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-nitroso-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[nitroso(phenyl)amino]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The precursor N-nitrosophenylglycine was prepared according to the method described in Organic Syntheses, Coll. Vol. 5, p. 962 (1973); Vol. 45, p. 96 (1965). N-phenyl glycine (50 g) was dissolved in water (600 ml) with stirring, and the solution was cooled to below 0° C. in a salt/ice bath mixture. To this was slowly added a cooled solution of sodium nitrite (25 g) in water (150 ml) so that the temperature of the mixture never rose above 0° C. After addition was complete, the mixture was stirred below 0° C. for 40 minutes after which a red-brown solution was obtained with a small amount of brown solid residue. The residue was removed by filtering the solution under vacuum, and the clear liquid was decolorised by treating with charcoal (5 g) for 5 minutes. After filtering off the charcoal, the solution was cooled again and acidified with concentrated hydrochloric acid (50 ml), whereupon a slightly reddish-brown precipitate formed. The mixture was stirred for 10 minutes and then the precipitate was filtered off. This was allowed to dry in air to give a tan coloured powder (48 g).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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